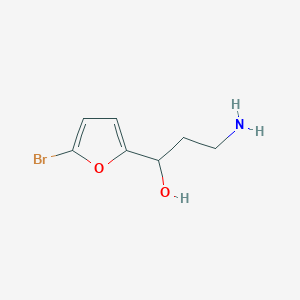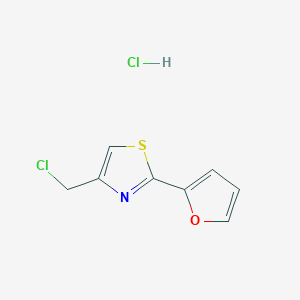
4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then chloromethylated using chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The final product is obtained as a hydrochloride salt by treating the chloromethylated thiazole with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).
Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (acetic acid, water).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Amino, thio, and alkoxy derivatives of the thiazole compound.
Oxidation Reactions: Furan-2,5-dione derivatives.
Reduction Reactions: Dihydrothiazole derivatives.
科学的研究の応用
4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole and furan moieties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride is primarily attributed to its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The furan and thiazole rings contribute to the compound’s binding affinity and specificity for molecular targets.
類似化合物との比較
Similar Compounds
2-(Furan-2-yl)-1,3-thiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(Bromomethyl)-2-(furan-2-yl)-1,3-thiazole: Similar structure but with a bromomethyl group, leading to different substitution reactions.
4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-thiazole: Contains a thiophene ring instead of a furan ring, affecting its chemical properties and applications.
Uniqueness
4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride is unique due to the presence of both a chloromethyl group and a furan ring, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C8H7Cl2NOS |
|---|---|
分子量 |
236.12 g/mol |
IUPAC名 |
4-(chloromethyl)-2-(furan-2-yl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H6ClNOS.ClH/c9-4-6-5-12-8(10-6)7-2-1-3-11-7;/h1-3,5H,4H2;1H |
InChIキー |
YIMPLINWSNWLDY-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=NC(=CS2)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




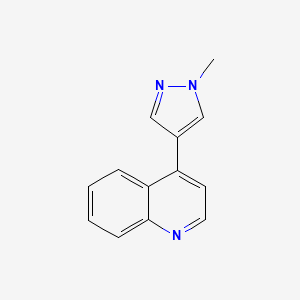
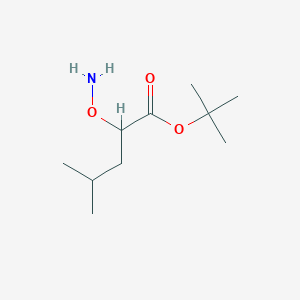

![4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13157254.png)
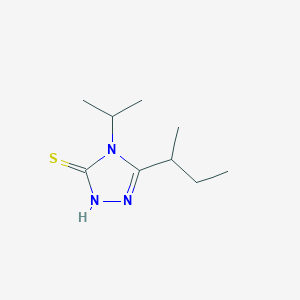
![({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13157269.png)
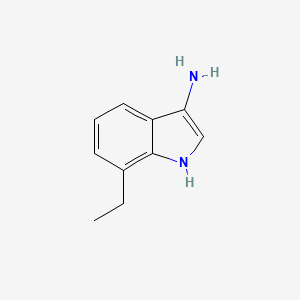
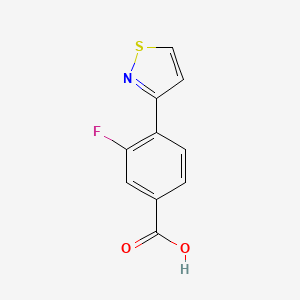
![1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13157280.png)
![(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13157302.png)
